molecular formula C15H13ClN4O2 B11106854 3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide

3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide

Cat. No.: B11106854
M. Wt: 316.74 g/mol
InChI Key: ORUGZXLBFQYAAD-DJKKODMXSA-N
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Description

3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C15H13ClN4O2 and a molecular weight of 316.749 g/mol This compound is known for its unique structure, which includes a chlorinated benzamide moiety and a pyridinylmethylene hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(3-pyridinylmethylene)hydrazinecarboxamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H13ClN4O2

Molecular Weight

316.74 g/mol

IUPAC Name

3-chloro-N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C15H13ClN4O2/c16-13-5-1-4-12(7-13)15(22)18-10-14(21)20-19-9-11-3-2-6-17-8-11/h1-9H,10H2,(H,18,22)(H,20,21)/b19-9+

InChI Key

ORUGZXLBFQYAAD-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC(=O)N/N=C/C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC(=O)NN=CC2=CN=CC=C2

solubility

47.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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